

Physical and chemical properties of Ethyl 2-methyl-4,4,4-trifluorocrotonate

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Compound of Interest

Compound Name: *Ethyl 2-methyl-4,4,4-trifluorocrotonate*

Cat. No.: B143795

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An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a fluorinated organic compound with growing interest in the fields of pharmaceutical and materials science. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 2-methyl-4,4,4-trifluorocrotonate**, along with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Ethyl 2-methyl-4,4,4-trifluorocrotonate** is presented below. These properties are crucial for its handling, application in reactions, and for the development of analytical methods.

Table 1: Physical and Chemical Properties of **Ethyl 2-methyl-4,4,4-trifluorocrotonate**

Property	Value	Reference
CAS Number	128227-97-4	[1][2]
Molecular Formula	C ₇ H ₉ F ₃ O ₂	[2][3]
Molecular Weight	182.14 g/mol	[2][3]
Boiling Point	134-135 °C	[3]
Density	Not available	
Melting Point	Not available	
Flash Point	45.7 °C	
Refractive Index	Not available	
Solubility	Soluble in many organic solvents.	[4]
Insoluble in water.		

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons Reaction

A common and effective method for the synthesis of α,β -unsaturated esters like **Ethyl 2-methyl-4,4,4-trifluorocrotonate** is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, trifluoroacetone would be reacted with triethyl 2-phosphonopropionate.

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow



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Caption: General workflow for the synthesis of **Ethyl 2-methyl-4,4,4-trifluorocrotonate** via the Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

- Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Reaction with Trifluoroacetone: Cool the resulting solution of the phosphonate carbanion back to 0 °C. Add a solution of trifluoroacetone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **Ethyl 2-methyl-4,4,4-trifluorocrotonate**.^[5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. The expected signals for **Ethyl 2-methyl-4,4,4-trifluorocrotonate** would include a triplet for the methyl

protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet or a quartet (due to coupling with the trifluoromethyl group) for the methyl group at the double bond, and a quartet for the vinylic proton.

- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the two vinylic carbons, the carbons of the ethyl group, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).[6]

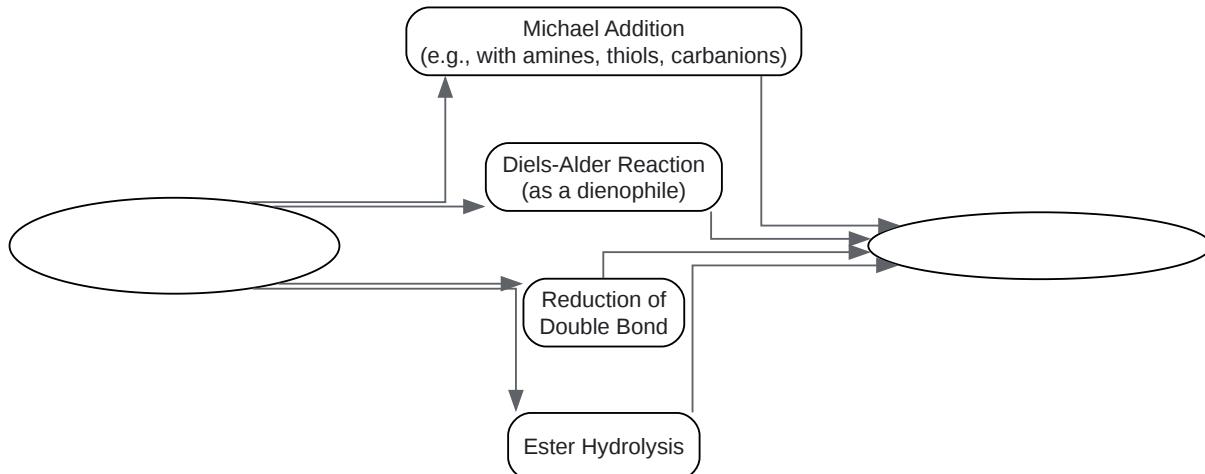
Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Ethyl 2-methyl-4,4,4-trifluorocrotonate** (MW = 182.14 g/mol), the molecular ion peak (M^+) would be expected at m/z 182. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt, m/z 45) and cleavage at the alpha-beta bond of the carbonyl group.[7]

Reactivity and Applications

Ethyl 2-methyl-4,4,4-trifluorocrotonate, as an α,β -unsaturated ester, is a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group activates the double bond for nucleophilic attack, making it a valuable substrate for various addition reactions.

Diagram 2: Reactivity of **Ethyl 2-methyl-4,4,4-trifluorocrotonate**



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Caption: Key reaction pathways for **Ethyl 2-methyl-4,4,4-trifluorocrotonate**.

Its applications are primarily in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and bioavailability to drug candidates.

Conclusion

Ethyl 2-methyl-4,4,4-trifluorocrotonate is a valuable fluorinated building block with significant potential in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its key physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity. Further research into its biological activities and applications in materials science is warranted.

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